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Cat. No.: B1667243 Get Quote

A comprehensive analysis of the preclinical abuse liability of the novel µ-opioid receptor

positive allosteric modulator, BMS-986122, in comparison to the G-protein biased agonist

oliceridine and the conventional opioid fentanyl. This guide provides a detailed overview of the

experimental data, methodologies, and underlying signaling pathways.

Executive Summary
BMS-986122, a selective positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), is

a novel analgesic candidate with a mechanism of action distinct from traditional opioids.[1][2][3]

By enhancing the effects of endogenous opioids rather than acting as a direct agonist, BMS-
986122 is hypothesized to have a reduced side-effect profile, including a lower potential for

abuse. Preclinical evidence to date supports this hypothesis, with studies demonstrating a lack

of rewarding effects for BMS-986122 in conditioned place preference (CPP) assays, a key

indicator of abuse liability. In contrast, both the G-protein biased agonist oliceridine and the

conventional opioid fentanyl exhibit a clear potential for abuse in similar preclinical models. This

guide will delve into the available preclinical data, provide detailed experimental protocols for

assessing abuse potential, and visualize the key signaling pathways and experimental

workflows.

Comparative Analysis of Preclinical Abuse Potential
The abuse potential of a novel compound is a critical aspect of its preclinical safety

assessment. Standard assays used to evaluate abuse liability in animal models include
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conditioned place preference (CPP), intravenous self-administration, and drug discrimination

studies.

Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral assay to measure the rewarding or aversive

properties of a drug. It relies on the principle of Pavlovian conditioning, where an animal learns

to associate a specific environment with the effects of a drug. A preference for the drug-paired

environment is indicative of rewarding properties and potential for abuse.

A key study by Livingston and colleagues (2021) directly compared the rewarding effects of

BMS-986122 and morphine in a mouse CPP model.[4][5] The results demonstrated that while

morphine (10 mg/kg) induced a significant preference for the drug-paired chamber, BMS-
986122 (10 mg/kg) did not produce any rewarding effects in this assay.[4] This suggests a

significantly lower abuse potential for BMS-986122 compared to a classic opioid agonist.

In contrast, preclinical studies with oliceridine have shown that it produces rewarding effects in

CPP assays in mice, similar to morphine.[6][7] Fentanyl, a potent synthetic opioid, is also well-

established to induce robust conditioned place preference across a range of doses in rodents.
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Compound Species Dose(s)
Outcome in
Conditioned Place
Preference (CPP)

BMS-986122 Mouse 10 mg/kg

No significant

preference for the

drug-paired chamber

compared to vehicle.

[4]

Oliceridine Mouse Not specified

Caused reward

behavior in the CPP

assay.[6][7]

Morphine Mouse 10 mg/kg

Significant preference

for the drug-paired

chamber.[4][8]

Fentanyl Rat/Mouse Various

Consistently induces

robust place

preference.

Intravenous Self-Administration
The intravenous self-administration assay is considered the gold standard for assessing the

reinforcing properties of a drug, which is a direct measure of its abuse potential. In this model,

animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous

infusion of the drug. The rate and pattern of self-administration provide a quantitative measure

of the drug's reinforcing efficacy.

Currently, there is a lack of publicly available data from intravenous self-administration studies

specifically investigating BMS-986122. This represents a significant data gap in the

comprehensive assessment of its abuse liability.

For the comparator drugs, both oliceridine and fentanyl are readily self-administered by

laboratory animals. Studies have shown that rats will work to receive intravenous infusions of

fentanyl, and the rate of self-administration is dose-dependent.[9][10][11] Similarly, oliceridine

has been shown to be self-administered by rodents.
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Compound Species
Reinforcing Effect in Self-
Administration

BMS-986122 - Data not available

Oliceridine Rodents Readily self-administered

Fentanyl Rat

Readily self-administered in a

dose-dependent manner.[9]

[10][11]

Drug Discrimination
Drug discrimination studies assess the subjective effects of a novel compound by determining if

it can substitute for a known drug of abuse. Animals are trained to recognize the interoceptive

cues of a specific drug (e.g., morphine) and respond on a designated lever to receive a reward.

They are then tested with the novel compound to see if it elicits a similar subjective state,

causing them to respond on the drug-appropriate lever.

As with self-administration studies, there is currently no publicly available data from drug

discrimination studies on BMS-986122.

Fentanyl and its analogs have been shown to fully substitute for morphine in drug

discrimination paradigms, indicating similar subjective effects.[12] This is consistent with their

shared mechanism of action as µ-opioid receptor agonists.

Compound Species
Subjective Effects in Drug
Discrimination

BMS-986122 - Data not available

Oliceridine - Data not available

Fentanyl Rat
Fully substitutes for morphine.

[12]
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To ensure the reproducibility and validity of preclinical abuse potential studies, it is crucial to

follow detailed and standardized experimental protocols.

Conditioned Place Preference (CPP) Protocol (based on
Livingston et al., 2021)

Subjects: Male and female mice.

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer

chambers, separated by a central, neutral chamber.

Procedure:

Habituation (Day 1): Mice are allowed to freely explore all three chambers for a baseline

period (e.g., 15-30 minutes) to determine any initial chamber preference.

Conditioning (Days 2-5): This phase consists of alternating daily injections of the test

compound and vehicle. On drug conditioning days, mice receive an injection of either

BMS-986122 (10 mg/kg, i.p.) or morphine (10 mg/kg, i.p.) and are confined to one of the

outer chambers for a set period (e.g., 30 minutes). On vehicle conditioning days, they

receive a vehicle injection and are confined to the opposite chamber. The pairing of the

drug with a specific chamber is counterbalanced across animals.

Test (Day 6): Following the conditioning phase, the partitions between the chambers are

removed, and the mice are placed in the central chamber and allowed to freely explore the

entire apparatus for a set period (e.g., 15-30 minutes). The time spent in each of the outer

chambers is recorded.

Data Analysis: The preference score is calculated as the time spent in the drug-paired

chamber minus the time spent in the vehicle-paired chamber on the test day. A significant

positive score indicates a conditioned place preference.[4]

Intravenous Self-Administration Protocol (General
Opioid Protocol for Rats)

Subjects: Male and female rats.
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Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter

into the jugular vein, which is externalized on the back.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active,

one inactive), a stimulus light above the active lever, and an infusion pump connected to the

rat's catheter.

Procedure:

Acquisition: Rats are placed in the operant chambers and learn to press the active lever to

receive an intravenous infusion of the opioid (e.g., fentanyl, 2.5 µg/kg/infusion). Each

infusion is paired with a brief light and/or tone cue. The inactive lever has no programmed

consequences. Sessions typically last for 1-6 hours daily.

Dose-Response Evaluation: Once stable self-administration is established, the dose of the

opioid per infusion is varied across sessions to determine the dose-response curve.

Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a

progressive ratio schedule can be implemented where the number of lever presses

required to receive an infusion increases with each successive infusion. The "breakpoint"

(the highest number of presses an animal will make for a single infusion) is a measure of

the drug's reinforcing strength.

Data Analysis: The primary dependent variables are the number of infusions earned and the

number of active versus inactive lever presses. A significantly higher number of active lever

presses compared to inactive presses indicates that the drug is acting as a reinforcer.

Drug Discrimination Protocol (General Opioid Protocol
for Rodents)

Subjects: Rats or mice.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:
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Training: Animals are trained to discriminate between an injection of a known opioid (e.g.,

morphine, 3.2 mg/kg, s.c.) and a vehicle injection. On days when morphine is

administered, responses on one lever (the "drug" lever) are reinforced with a food pellet,

while responses on the other lever are not. On vehicle days, responses on the opposite

lever (the "vehicle" lever) are reinforced. Training continues until the animals can reliably

discriminate between the two conditions.[12]

Testing: Once the discrimination is learned, test sessions are conducted where animals

are administered various doses of the novel compound (e.g., BMS-986122) or other drugs

of interest. The percentage of responses on the drug-appropriate lever is measured.

Data Analysis: Full substitution is considered to have occurred if a dose of the test drug

results in a high percentage (typically >80%) of responding on the drug-appropriate lever.

This indicates that the test drug produces subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows
The differential abuse potential of BMS-986122, oliceridine, and fentanyl can be understood by

examining their distinct interactions with the µ-opioid receptor and the subsequent downstream

signaling cascades.

µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor by a conventional agonist like morphine or fentanyl initiates

two primary signaling pathways: the G-protein pathway and the β-arrestin pathway.[13][14][15]

The G-protein pathway is primarily associated with the analgesic effects of opioids, while the β-

arrestin pathway is implicated in many of the adverse effects, including respiratory depression

and the development of tolerance and dependence.[13][15]
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µ-Opioid Receptor Signaling Pathways.

BMS-986122, as a PAM, does not directly activate the MOR but rather enhances the signaling

of endogenous opioids. This may lead to a more balanced activation of G-protein and β-

arrestin pathways, potentially contributing to its reduced side-effect profile. Oliceridine is a G-

protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-

arrestin pathway. While this was initially thought to reduce abuse potential, preclinical data

suggests it still retains rewarding properties.

Experimental Workflow for Preclinical Abuse Potential
Assessment
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The assessment of a new drug's abuse potential follows a structured workflow, integrating

various preclinical models to build a comprehensive profile of its liability.

Initial Screening

Behavioral Assessment

Data Integration & Risk Assessment

Receptor Binding Assays
(Determine affinity for MOR)

In vitro Signaling Assays
(Assess G-protein vs. β-arrestin bias)

Conditioned Place Preference (CPP)
(Assess rewarding/aversive properties)

Intravenous Self-Administration
(Assess reinforcing properties)

Drug Discrimination
(Assess subjective effects)

Comparative Data Analysis
(vs. known drugs of abuse)

Overall Abuse Potential
Risk Assessment

Click to download full resolution via product page

Workflow for Preclinical Abuse Potential Assessment.

This workflow begins with in vitro studies to characterize the compound's interaction with the

target receptor. This is followed by a battery of in vivo behavioral assays to assess its

rewarding, reinforcing, and subjective effects. The data from these studies are then integrated

and compared to those of known drugs of abuse to provide an overall assessment of the

compound's abuse potential.

Conclusion
The available preclinical evidence strongly suggests that BMS-986122 possesses a

significantly lower abuse potential compared to the conventional opioid fentanyl and the G-

protein biased agonist oliceridine. The lack of rewarding effects in the conditioned place

preference assay is a key finding supporting this conclusion. However, a comprehensive

assessment of its abuse liability is currently limited by the absence of data from intravenous

self-administration and drug discrimination studies. Further research in these areas is

warranted to fully characterize the abuse potential of this promising novel analgesic. The

distinct mechanism of action of BMS-986122 as a µ-opioid receptor PAM offers a potential
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therapeutic advantage by harnessing the body's endogenous opioid system, which may

translate to a safer and less addictive pain medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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